(6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine hydrochloride

Description

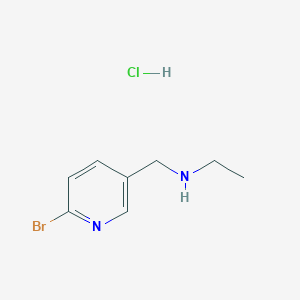

(6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine hydrochloride is a pyridine derivative featuring a bromine atom at the 6-position of the pyridine ring and an ethylamine group attached via a methylene (-CH2-) bridge at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Bromopyridine derivatives are widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent, and the ethylamine moiety may contribute to interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C8H12BrClN2 |

|---|---|

Molecular Weight |

251.55 g/mol |

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H |

InChI Key |

FXZWPZMCZNJILD-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CN=C(C=C1)Br.Cl |

Origin of Product |

United States |

Biological Activity

(6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine hydrochloride, a compound derived from pyridine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. The unique structural features of this compound, including the bromine substitution on the pyridine ring, contribute to its diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 6-bromopyridin-3-amine with ethyl amines under controlled conditions. This compound is characterized by its molecular formula and has a molecular weight of approximately 203.06 g/mol. The presence of a bromine atom enhances its reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that many exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine | E. coli | 0.0048 |

| (6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine | S. aureus | 0.0195 |

| Other Pyridine Derivative | C. albicans | 0.0048 |

The minimum inhibitory concentration (MIC) values demonstrate the effectiveness of these compounds against pathogenic microorganisms, with some derivatives showing MIC values as low as 0.0048 µg/mL against E. coli and C. albicans .

Antiviral Activity

In addition to antimicrobial properties, pyridine derivatives have also been studied for their antiviral activities. A notable investigation focused on their efficacy against hepatitis B virus (HBV). The study revealed that certain derivatives inhibited HBV replication with IC50 values ranging from 1.3 to 9.1 µM, indicating a promising therapeutic potential for treating viral infections .

Table 2: Antiviral Efficacy of Pyridine Derivatives

| Compound | Virus | IC50 (µM) |

|---|---|---|

| (6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine | Hepatitis B Virus (HBV) | 1.3 - 9.1 |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of pyridine derivatives:

- Antibacterial Study : A comprehensive evaluation of 248 monomeric alkaloids revealed that halogenated pyridine derivatives exhibited enhanced antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The presence of bromine was noted to significantly increase potency .

- Antiviral Research : In a study focused on the synthesis and evaluation of ethyl 6-bromo derivatives, it was found that these compounds effectively inhibited HBV replication in vitro, showcasing their potential for developing new antiviral therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related pyridine derivatives:

Key Observations:

Substituent Position : The target compound’s ethylamine group at the pyridine 3-position contrasts with the 2-position substitution in the piperidine derivative . Positional isomerism significantly affects electronic distribution and steric interactions, influencing reactivity and binding affinity.

Functional Groups: The trimethylsilyl ethynyl group in the second compound increases lipophilicity, favoring membrane permeability in biological systems or organic-phase reactions .

Halogen Diversity : The 2-chloro substituent in the second compound adds electrophilic character, whereas the target’s single bromine focuses reactivity at the 6-position .

Methodological Considerations for Comparison

- Spectrofluorometry and Tensiometry: Used to determine critical micelle concentrations (CMCs) in surfactants (e.g., quaternary ammonium compounds) .

- Crystallography: Programs like SHELXL resolve crystal structures, enabling bond-length and angle comparisons.

- Substituent position and functional group identity are critical for accurate predictions .

Q & A

Q. What are the key structural features of (6-Bromo-pyridin-3-ylmethyl)-ethyl-Amine hydrochloride, and how do they influence its reactivity in synthetic chemistry?

The compound contains a pyridine ring substituted with a bromine atom at the 6-position and an ethylamine side chain at the 3-position. The bromine atom enhances electrophilic substitution reactivity (e.g., Suzuki coupling), while the ethylamine group facilitates nucleophilic interactions. The hydrochloride salt improves solubility in polar solvents, critical for biological assays. Structural characterization via NMR and X-ray crystallography (using programs like SHELXL ) is essential to confirm regiochemistry and salt formation .

Q. What methodological approaches are recommended for synthesizing this compound with high enantiomeric purity?

Synthesis typically involves bromination of a pyridine precursor followed by reductive amination. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-substitution.

- Reductive Amination : Employ sodium cyanoborohydride in methanol with a chiral catalyst (e.g., (R)-BINAP) to achieve enantiomeric excess (>90%). Purification via chiral HPLC (e.g., Chiralpak IA column) ensures high purity .

Q. How does the hydrochloride salt form impact the compound’s applicability in biological studies?

The hydrochloride salt increases aqueous solubility, enabling use in cell-based assays and pharmacokinetic studies. Solubility can be quantified via shake-flask method (e.g., 25 mg/mL in PBS at pH 7.4). Stability studies (pH 1–9, 37°C) confirm the salt remains intact under physiological conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in stereochemical outcomes during the synthesis of chiral derivatives of this compound?

Discrepancies in stereochemistry (e.g., R vs. S configuration) arise from competing reaction pathways. To resolve these:

- Kinetic vs. Thermodynamic Control : Monitor reaction progress using in-situ FTIR to identify intermediate species.

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction conditions .

Q. How can crystallographic data from SHELX software be leveraged to analyze structural distortions in this compound’s derivatives?

SHELXL refines crystal structures by modeling anisotropic displacement parameters and validating hydrogen bonding networks. For bromine-containing derivatives:

- Twinned Data : Apply the TWIN/BASF commands in SHELXL to correct for pseudo-merohedral twinning.

- Halogen Bonding : Use the PART instruction to map Br···N interactions, which influence molecular packing and stability .

Q. What experimental designs are optimal for evaluating the compound’s biological activity against specific enzyme targets (e.g., kinases)?

- Enzyme Inhibition Assays : Use fluorescence polarization (FP) with a TAMRA-labeled ATP analogue to measure IC50 values.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by titrating the compound into kinase solutions.

- Molecular Dynamics (MD) Simulations : Assess binding modes (e.g., Desmond software) to correlate structural motifs (e.g., bromine position) with activity .

Q. How can conflicting bioactivity data from different assay formats (e.g., cell-free vs. cell-based) be systematically addressed?

- Assay Interference Checks : Test for false positives (e.g., fluorescence quenching by bromine) using counter-screens with scrambled targets.

- Membrane Permeability : Compare EC50 values in cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) assays. Low permeability (e.g., Papp < 1 × 10⁻⁶ cm/s in Caco-2 cells) may explain discrepancies.

- Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.